molecular formula C15H20ClN3O B1433416 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333256-88-4

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No.: B1433416
CAS No.: 1333256-88-4
M. Wt: 293.79 g/mol
InChI Key: CBJWRRVBOXQKND-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound with the molecular formula C15H20ClN3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with DNA, causing damage even at low concentrations . This interaction can lead to the activation of caspase-3 and -7, which are crucial enzymes in the process of apoptosis . Additionally, it affects the expression of Bax and Bcl-2 proteins, which are involved in the regulation of cell death .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the expression of Bax, a pro-apoptotic protein, and decrease the expression of Bcl-2, an anti-apoptotic protein . This shift in the balance of these proteins promotes apoptosis in cells. Furthermore, it enhances the cleavage of PARP, a protein involved in DNA repair, thereby inhibiting the cell’s ability to repair DNA damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing damage that triggers a cascade of cellular responses . This binding leads to the activation of caspase enzymes, which play a crucial role in the execution phase of apoptosis . Additionally, it influences gene expression by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, including sustained activation of apoptotic pathways and prolonged inhibition of DNA repair mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects, including severe DNA damage and extensive cell death . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinoline derivative with piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through alkylation reactions. Methoxylation can be achieved using methanol and a strong acid, while methylation can be done using methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Piperazine derivatives in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Piperazine: A common moiety in many pharmaceutical compounds, known for its anthelmintic properties.

Uniqueness

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is unique due to the combination of the methoxy, methyl, and piperazine groups on the quinoline core. This unique structure imparts specific biological activities and chemical properties that are not observed in other similar compounds.

Properties

IUPAC Name

6-methoxy-2-methyl-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.ClH/c1-11-9-15(18-7-5-16-6-8-18)13-10-12(19-2)3-4-14(13)17-11;/h3-4,9-10,16H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJWRRVBOXQKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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